molecular formula C15H21N3OS B5772269 1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide CAS No. 5840-97-1

1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5772269
CAS No.: 5840-97-1
M. Wt: 291.4 g/mol
InChI Key: BCUISXZEVLBADG-UHFFFAOYSA-N
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Description

1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide is a compound with the molecular formula C15H21N3OS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of 1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with 2-phenylethyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation process typically converts the thioamide group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cell membrane receptors, modulating signal transduction processes and influencing cellular responses .

Comparison with Similar Compounds

1-[(2-Phenylethyl)carbamothioyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylethylcarbamothioyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c16-14(19)13-7-10-18(11-8-13)15(20)17-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUISXZEVLBADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973957
Record name 1-{[(2-Phenylethyl)imino](sulfanyl)methyl}piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-97-1
Record name 1-{[(2-Phenylethyl)imino](sulfanyl)methyl}piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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